Acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester
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Overview
Description
Acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a benzopyran ring, which is a fused ring system containing both benzene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of various materials, such as polymers or pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.
Uniqueness
The uniqueness of acetic acid, ((2-ethyl-3-methyl-4-oxo-4H-1-benzopyran-7-YL)oxy)-, ethyl ester lies in its specific ester group, which can influence its reactivity and potential applications. The presence of the benzopyran ring also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
102585-54-6 |
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Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 2-(2-ethyl-3-methyl-4-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C16H18O5/c1-4-13-10(3)16(18)12-7-6-11(8-14(12)21-13)20-9-15(17)19-5-2/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
XHZYQBPCJJASPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC)C |
Origin of Product |
United States |
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